molecular formula C9H18FNO3 B3043440 tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate CAS No. 86617-89-2

tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate

Cat. No.: B3043440
CAS No.: 86617-89-2
M. Wt: 207.24 g/mol
InChI Key: BSUYMAYNARYLKC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₈FNO₃ It is a derivative of carbamic acid and contains a tert-butyl group, a fluorine atom, and a hydroxybutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated alcohol under specific conditions. One common method includes:

    Starting Materials: tert-Butyl carbamate and 1-fluoro-4-hydroxybutan-2-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.

    Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carbonyl group, if present, can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with carbamate derivatives.

Medicine:

    Drug Development: It serves as a building block for the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

  • tert-Butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
  • tert-Butyl N-(1-hydroxybutan-2-yl)carbamate
  • tert-Butyl N-(1-chloro-4-hydroxybutan-2-yl)carbamate

Uniqueness:

  • The presence of the fluorine atom in tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate imparts unique properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs.
  • The hydroxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-fluoro-4-hydroxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-7(6-10)4-5-12/h7,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUYMAYNARYLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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